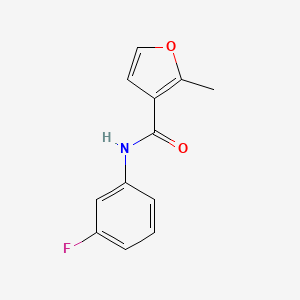

N-(3-fluorophenyl)-2-methylfuran-3-carboxamide

Description

Overview of Furan-Containing Carboxamide Compounds in Academic Research

Furan-containing carboxamides represent a versatile class of organic compounds characterized by a furan (B31954) ring linked to a carboxamide group. This structural motif is a cornerstone in the design of biologically active molecules. In academic research, these compounds are frequently investigated for their potential as fungicides, particularly as inhibitors of the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. nih.govresearchgate.netacs.org The furan ring, an electron-rich aromatic heterocycle, and the carboxamide linkage are key functionalities that contribute to the interaction of these molecules with biological targets. nih.gov

Historically, furan carboxanilides (also known as furanilides) were developed as fungicides in the 1970s and 1980s for treating fungal diseases in temperate grains and cereals. ethz.ch While some of these earlier compounds are now considered obsolete, their simple and unique chemical structure makes them valuable models for investigating reaction mechanisms and structure-activity relationships in environmental photochemistry and other fields. ethz.ch

Contemporary research continues to explore the synthesis and biological activities of a diverse array of furan carboxamide derivatives. For instance, studies have focused on the development of novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides as potent SDH inhibitors, demonstrating the ongoing efforts to refine and enhance the antifungal properties of this class of compounds. nih.govacs.org The versatility of the furan carboxamide scaffold allows for extensive chemical modification, enabling researchers to tune the biological and physicochemical properties of the resulting molecules. This adaptability has cemented the importance of furan-containing carboxamides as a subject of sustained academic inquiry. nih.govijabbr.com

Significance of Fluorinated Aromatic Moieties in Medicinal Chemistry and Related Fields

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in medicinal chemistry and drug design, owing to the unique properties of this element. Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom. The incorporation of a fluorine atom or a trifluoromethyl group into a molecule can profoundly influence its pharmacokinetic and physicochemical properties.

Key effects of aromatic fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformation. These changes can, in turn, affect its solubility, membrane permeability, and oral bioavailability.

Improved Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. This can enhance the binding affinity and potency of a compound.

The strategic placement of fluorine on an aromatic ring can lead to significant improvements in the biological activity of a wide range of compounds, including antifungal and anticancer agents. researchgate.netresearchgate.net For example, the presence of a fluorine moiety has been shown to be essential for the growth-inhibitory activity of certain antitumor benzothiazoles. Research has also demonstrated the synthesis and biological evaluation of various fluorinated compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which has shown effective inhibition of cancer cell proliferation. researchgate.net

Current Research Landscape Pertaining to N-(3-fluorophenyl)-2-methylfuran-3-carboxamide and Related Analogs

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the current research landscape for its structural analogs is vibrant, particularly in the field of agrochemical fungicides. Many closely related N-aryl furan and thiophene carboxamides are being investigated as succinate dehydrogenase inhibitors (SDHIs). nih.govresearchgate.netacs.orgnih.govacs.org SDHIs are a critical class of fungicides that disrupt the fungal respiratory process, leading to broad-spectrum activity against a variety of plant pathogens. researchgate.net

The general structure of these SDHI fungicides often consists of a heterocyclic carboxylic acid (like 2-methylfuran-3-carboxylic acid) connected via an amide bond to a substituted aniline (B41778) (like 3-fluoroaniline). Research in this area focuses on synthesizing new derivatives and evaluating their fungicidal efficacy against economically important plant pathogens such as Sclerotinia sclerotiorum, Fusarium oxysporum, and Botrytis cinerea. nih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies on these analogs often explore how different substituents on both the heterocyclic and the aromatic rings influence antifungal activity. For example, the type and position of halogen atoms on the phenyl ring are known to significantly impact the efficacy of SDHIs. Therefore, the 3-fluoro substitution in this compound is of particular interest within this research context.

The table below summarizes the fungicidal activity of some furan/thiophene carboxamide analogs, highlighting the focus of current research in this area.

| Compound Class | Target Pathogen | Key Findings | Reference |

|---|---|---|---|

| Thiophene/Furan-1,3,4-oxadiazole Carboxamides | Sclerotinia sclerotiorum | Some derivatives showed superior activity to the commercial fungicide boscalid. | nih.govacs.org |

| N-thienylcarboxamides | Botrytis cinerea | Positional isomers of the thiophene ring showed significant differences in fungicidal activity. | nih.gov |

| N-Aryl Carbamates | Fusarium graminearum, Fusarium oxysporum | Demonstrated potent inhibition against various plant pathogens. | researchgate.netnih.gov |

| N-(substituted pyridinyl)-pyrazole-4-carboxamides | Gibberella zeae | Exhibited moderate to good antifungal activities. | researchgate.netmdpi.comnih.gov |

Research Objectives and Scope of Investigation for this compound

Given the limited direct research on this compound, the primary research objectives for this compound can be inferred from the broader context of its analogs. A systematic investigation would likely encompass the following:

Synthesis and Characterization: The initial objective would be to develop an efficient and scalable synthetic route to obtain high-purity this compound. This would involve the condensation of 2-methylfuran-3-carboxylic acid (or its activated derivative) with 3-fluoroaniline (B1664137). Comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Biological Activity Screening: A primary focus would be to evaluate its potential as a fungicide. This would involve in vitro screening against a panel of economically important plant pathogenic fungi. A key aspect of this investigation would be to determine if it acts as a succinate dehydrogenase inhibitor, which could be confirmed through enzyme inhibition assays.

Structure-Activity Relationship (SAR) Studies: To understand the contribution of the 3-fluorophenyl moiety, a comparative study with other halogenated and non-halogenated analogs would be crucial. This would help to elucidate the electronic and steric effects of the substituent on the phenyl ring on the compound's biological activity.

The scope of such an investigation would be to position this compound within the existing landscape of furan carboxamide fungicides and to assess its potential as a lead compound for the development of new agrochemical agents.

The table below outlines the key physicochemical properties of the constituent parts of the target compound.

| Component | Property | Value/Description |

|---|---|---|

| 2-Methylfuran-3-carboxylic acid | Molecular Formula | C6H6O3 |

| Molecular Weight | 126.11 g/mol | |

| 3-Fluoroaniline | Molecular Formula | C6H6FN |

| Molecular Weight | 111.12 g/mol | |

| This compound | Predicted Activity | Potential Succinate Dehydrogenase Inhibitor (Fungicide) |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDUQTFAPRNUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 3 Fluorophenyl 2 Methylfuran 3 Carboxamide

Synthesis of Key Precursors for N-(3-fluorophenyl)-2-methylfuran-3-carboxamide

The construction of the target molecule is predicated on the availability of two primary building blocks: a derivative of 2-methylfuran-3-carboxylic acid and 3-fluoroaniline (B1664137).

Preparation of 2-methylfuran-3-carboxylic Acid Derivatives

2-Methylfuran-3-carboxylic acid serves as the acyl donor in the formation of the final amide. This compound and its activated derivatives are crucial for the synthesis. The preparation of such furan-3-carboxylic acid derivatives is established in the chemical literature. google.com

A common pathway involves the hydrolysis of corresponding methyl or ethyl esters to yield the free carboxylic acid. google.com This free acid, 2-methylfuran-3-carboxylic acid, can then be converted into more reactive forms to facilitate the subsequent amidation reaction. A frequently employed activated derivative is the acyl chloride, 2-methylfuran-3-carbonyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. google.comscbt.comsigmaaldrich.com

Table 1: Key Furan-Based Precursors and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|---|

| 2-Methylfuran-3-carboxylic acid | 6947-94-0 | C₆H₆O₃ | 126.11 | Carboxylic acid precursor |

Synthesis of 3-fluoroaniline and Related Anilines

The nucleophilic component for the amidation is 3-fluoroaniline. This compound is a derivative of aniline (B41778) with a fluorine atom at the meta-position of the benzene (B151609) ring. multichemexports.comnih.gov It is a widely used intermediate in the manufacturing of pharmaceuticals and agrochemicals. multichemexports.com

The industrial synthesis of 3-fluoroaniline typically involves the reduction of 1-fluoro-3-nitrobenzene. The nitro group is readily reduced to an amine using various methods, including catalytic hydrogenation (e.g., with hydrogen gas over a palladium, platinum, or nickel catalyst) or chemical reduction using reagents like iron, zinc, or tin in the presence of an acid.

Table 2: Key Aniline Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|

Amide Bond Formation Strategies for this compound

The central transformation in the synthesis of this compound is the formation of the amide bond between the carboxyl group of the furan (B31954) precursor and the amino group of 3-fluoroaniline. Several strategies exist to achieve this coupling.

Direct Amidation Approaches

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide with the elimination of a water molecule. This method is atom-economical but often requires harsh conditions. encyclopedia.pub

Thermal condensation is the most straightforward approach, but it typically necessitates high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt and to drive off the water produced. encyclopedia.pubsci-hub.se To make the conditions milder, modern protocols often employ catalysts. Boron-based catalysts, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), and metal catalysts such as titanium tetrafluoride (TiF₄) can facilitate direct amidation under more controlled conditions. sci-hub.senih.govresearchgate.net These methods often work by activating the carboxylic acid in situ or by assisting in the removal of water. mdpi.com

Activated Ester Methods

To circumvent the harsh conditions of direct amidation, a two-step approach using an activated ester is common. In this method, the carboxylic acid (2-methylfuran-3-carboxylic acid) is first converted into a more reactive intermediate, an "activated ester," by reacting it with an alcohol that has an electron-withdrawing group. nih.gov

Common activating agents include N-hydroxysuccinimide (NHS), N-hydroxybenzotriazole (HOBt), and various fluorinated phenols. semanticscholar.orgorganic-chemistry.org The resulting activated ester is an isolable intermediate that readily undergoes nucleophilic acyl substitution with an amine (3-fluoroaniline) under mild conditions to form the desired amide. This method is particularly useful for sensitive substrates as it avoids high temperatures and strong reagents. organic-chemistry.org

Coupling Reagent-Mediated Syntheses

The most versatile and widely used method for amide bond formation in a laboratory setting involves the use of coupling reagents. researchgate.net These reagents activate the carboxylic acid in situ, allowing it to react with the amine under mild conditions. This approach avoids the need to isolate an activated intermediate.

The general mechanism involves the reaction of the coupling reagent with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides or an acylphosphonium salt for phosphonium (B103445) reagents). This intermediate is then rapidly attacked by the amine to yield the amide, regenerating the coupling reagent as a byproduct. uni-kiel.de

A wide variety of coupling reagents are available, which can be broadly classified:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common. They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to increase efficiency and suppress side reactions. researchgate.netuni-kiel.de

Onium Salts: This class includes phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, TBTU). These reagents are known for their high efficiency, fast reaction times, and low rates of side reactions, making them particularly effective for coupling sterically hindered substrates. researchgate.netuni-kiel.de

Table 3: Comparison of Common Coupling Reagents

| Reagent Class | Example Reagents | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Urea (B33335) | Inexpensive, widely used | DCC byproduct is poorly soluble, potential for side reactions without additives |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxide | High reactivity, low racemization | Can be toxic, relatively expensive |

Carbodiimide-Based Coupling

Carbodiimide-mediated reactions are a broadly applicable and common method for forming amide bonds. hepatochem.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. bachem.cominterchim.fr The reaction mechanism involves the activation of the carboxylic acid (2-methylfuran-3-carboxylic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. fishersci.co.uknih.gov This intermediate is then susceptible to nucleophilic attack by the amine (3-fluoroaniline) to form the desired amide product, this compound. interchim.fr

However, the O-acylisourea intermediate can undergo side reactions, such as rearranging into an unreactive N-acylurea, which can lower the product yield. nih.govnih.gov To mitigate these side reactions and enhance reaction efficiency, additives are often incorporated. hepatochem.com Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea intermediate to form an active ester. bachem.comfishersci.co.uk This new intermediate is more stable, reducing the formation of N-acylurea and minimizing the risk of racemization at chiral centers. nih.govnih.gov

The choice of carbodiimide can also impact the purification process. For instance, the dicyclohexylurea byproduct formed from DCC is largely insoluble in most organic solvents, which can simplify its removal in solution-phase synthesis but makes it unsuitable for solid-phase synthesis. interchim.frpeptide.com Conversely, the urea byproduct from DIC is more soluble, making it a better choice for solid-phase applications. peptide.com

| Carbodiimide Reagent | Additive | Typical Solvent | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| DCC | None | DCM | 65-75 | N-acylurea formation is a potential side reaction. nih.gov |

| DCC | HOBt | DCM | 85-95 | Additive suppresses side reactions and enhances yield. nih.gov |

| EDC | HOBt | DMF | 88-96 | Water-soluble urea byproduct simplifies workup. interchim.fr |

| DIC | HOAt | DMF | 90-98 | HOAt is often more effective than HOBt at preventing side reactions. uni-kiel.de |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential. These include the choice of solvent, reaction temperature, reagent concentration, and the use of additives.

Solvent Effects and Reaction Temperature Optimization

The choice of solvent significantly influences the solubility of reactants, reagents, and intermediates, thereby affecting reaction rates and outcomes. iris-biotech.de For amide coupling reactions, polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. fishersci.co.ukanalis.com.my Anhydrous THF has been shown to be an optimal solvent in certain carbodiimide-mediated amidations. analis.com.my

Reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts or lead to the decomposition of sensitive reagents. An optimal temperature must be found that provides a high yield in a reasonable timeframe without compromising the purity of the product. For example, in a study on the amidation of cinnamic acid, 60°C was identified as the optimal temperature, providing a balance between reaction speed and product yield. analis.com.my

| Solvent | Temperature (°C) | Hypothetical Yield (%) | Rationale / Observation |

|---|---|---|---|

| DCM | 25 (Room Temp) | 85 | Good solubility for reactants, moderate rate. |

| THF | 25 (Room Temp) | 88 | Often a good solvent for carbodiimide reactions. analis.com.my |

| THF | 60 | 93 | Increased temperature improves reaction rate and yield. analis.com.my |

| DMF | 25 (Room Temp) | 92 | High polarity aids solubility of uronium/phosphonium salts. fishersci.co.uk |

| DMF | 60 | 90 | Potential for reagent decomposition or side reactions at higher temperatures. |

Catalyst Screening and Loading Effects

While the term "catalyst" is sometimes used, coupling reagents are technically promoters or activating agents as they are consumed in stoichiometric amounts. Optimizing the loading (concentration) of these reagents is crucial for achieving high conversion without excessive waste and cost. Studies have shown that varying the molar ratio of the coupling reagent relative to the carboxylic acid can significantly impact the product yield. For the synthesis of N-(4-methoxyphenyl)cinnamamide, a molar ratio of 1:1:1.5 (cinnamic acid:p-anisidine:EDC.HCl) was found to be optimal. analis.com.my Using an insufficient amount of coupling reagent leads to incomplete reaction, while a large excess can complicate purification and is economically inefficient.

Influence of Additives on Reaction Efficiency

As previously mentioned, additives play a critical role, particularly in carbodiimide-based couplings. The addition of N-hydroxy derivatives like HOBt and its analogs suppresses side reactions and can dramatically increase yields. nih.gov These additives function by converting the initial, highly reactive O-acylisourea into a more stable but still sufficiently reactive active ester, which then reacts with the amine. fishersci.co.uk This two-step activation process avoids pathways that lead to byproduct formation. fishersci.co.uk The choice of additive can be tailored to the specific reaction; for instance, HOAt is often more effective than HOBt in difficult couplings or for minimizing racemization. uni-kiel.defishersci.co.uk More recently developed additives like OxymaPure are considered greener and safer alternatives to HOBt. nih.govacs.org

Scalability and Green Chemistry Considerations in the Synthesis of this compound

When transitioning a synthetic procedure from a laboratory setting to a larger, industrial scale, factors beyond simple yield become paramount. Scalability and adherence to the principles of green chemistry are critical for developing a process that is safe, cost-effective, and environmentally sustainable. taylorfrancis.com

Scalability: A scalable process requires robust and reproducible reaction conditions. The choice of reagents and purification methods is key. For example, using DCC on a large scale can be problematic due to the precipitation of its urea byproduct, which can complicate stirring and handling. peptide.com Reagents like EDC or DIC, which result in soluble byproducts, are often preferred. interchim.frpeptide.com Furthermore, purification methods must be considered. While laboratory syntheses often rely on column chromatography, this technique is generally not feasible for large-scale production. An ideal process would yield a product pure enough to be isolated by simple precipitation and filtration, which is facilitated by high-yielding, clean reactions. analis.com.my

Green Chemistry: Green chemistry aims to minimize the environmental impact of chemical processes. walisongo.ac.id This involves considering metrics such as atom economy, process mass intensity (PMI), and the environmental impact of all materials used. walisongo.ac.id

Reagents: Coupling reagents with high molecular weights, such as HATU and PyBOP, lead to poor atom economy, as a large portion of the reagent's mass becomes waste. walisongo.ac.id Catalytic methods, where a small amount of a substance can facilitate many reactions, are inherently greener but are still being developed for broad applicability in amide synthesis. walisongo.ac.id

Solvents: Solvents often constitute the largest portion of waste in a chemical process. nih.gov Traditional solvents like DMF and DCM are effective but pose environmental and health risks. A key goal of green chemistry is to replace these with more benign alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME). nih.gov

Safety and Byproducts: The safety of reagents and the nature of their byproducts are also crucial. The use of BOP is discouraged due to the formation of a carcinogenic byproduct. peptide.com Similarly, it has been shown that the combination of DIC with the additive OxymaPure can release highly toxic hydrogen cyanide (HCN), a risk that is not present when using EDC with the same additive. nih.gov

By carefully selecting reagents (e.g., EDC/OxymaPure), optimizing solvent choice for greener alternatives, and designing a process that avoids complex purification, the synthesis of this compound can be made more scalable and environmentally friendly.

Advanced Spectroscopic and Structural Characterization of N 3 Fluorophenyl 2 Methylfuran 3 Carboxamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within N-(3-fluorophenyl)-2-methylfuran-3-carboxamide can be comprehensively mapped.

¹H NMR Spectral Analysis and Proton Assignment

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The observed chemical shifts (δ) are reported in parts per million (ppm) and are crucial for assigning each proton to its specific position in the molecular structure.

The analysis reveals distinct signals corresponding to the protons of the 2-methylfuran (B129897) and the 3-fluorophenyl rings, as well as the amide proton. The methyl group on the furan (B31954) ring gives rise to a singlet at 2.45 ppm. The furan ring protons appear as doublets at 6.59 and 7.73 ppm. The protons of the 3-fluorophenyl ring are observed in the aromatic region, with a notable doublet of doublets at 7.68 ppm and a multiplet spanning from 7.28 to 7.36 ppm, and a signal at 6.90 ppm. The amide proton (NH) is identified as a singlet at 10.21 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 10.21 | s | NH |

| 7.73 | d | Furan-H |

| 7.68 | dd | Phenyl-H |

| 7.28-7.36 | m | Phenyl-H |

| 6.90 | m | Phenyl-H |

| 6.59 | d | Furan-H |

| 2.45 | s | CH₃ |

Spectrum recorded in DMSO-d₆.

¹³C NMR Spectral Analysis and Carbon Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. While specific experimental ¹³C NMR data for this compound is not widely available in the public domain, the expected chemical shifts can be predicted based on the known values for similar furan and fluorophenyl structures.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for establishing the connectivity between protons and carbons. Detailed experimental 2D NMR data for this compound are not readily accessible in published literature.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize the environment of fluorine atoms within a molecule. This analysis would provide a specific signal for the fluorine atom on the phenyl ring, with its chemical shift and coupling constants offering insights into its electronic environment and proximity to other atoms. However, specific ¹⁹F NMR data for this compound is not currently available in the public record.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. For this compound, mass spectrometry data confirms the molecular weight of the compound. The protonated molecule [M+H]⁺ is observed at an m/z of 220. A detailed analysis of the fragmentation pattern, which would provide further structural insights, has not been reported in the available literature.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, the molecular ion peak [M]⁺ is first identified. Subsequent fragmentation (MS²) provides insight into the compound's connectivity.

The fragmentation process typically begins with the cleavage of the most labile bonds. For this compound, the amide bond is a primary site for fragmentation. The two main fragmentation pathways involve the cleavage of the C(O)-N bond, leading to the formation of a 2-methylfuroyl cation and a 3-fluoroaniline (B1664137) radical cation, or a 3-fluorophenyl isocyanate radical cation and a 2-methylfuran cation. Further fragmentation of these primary ions can occur, such as the loss of CO from the furoyl cation or the characteristic fragmentation of the furan and fluorophenyl rings. These fragmentation patterns are crucial for confirming the identity and structure of the molecule. mdpi.commdpi.com

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₁₂H₁₀FNO₂]⁺ | Molecular Ion | 219.07 |

| [C₆H₅O₂]⁺ | 2-Methylfuroyl cation | 111.02 |

| [C₆H₆FN]⁺ | 3-Fluoroaniline radical cation | 111.05 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. benthamdirect.com

Key vibrational frequencies include a sharp peak corresponding to the N-H stretch of the secondary amide, typically observed in the 3300-3500 cm⁻¹ region. mdpi.com The carbonyl (C=O) stretching vibration of the amide group (Amide I band) gives rise to a strong absorption band around 1650-1680 cm⁻¹. mdpi.com The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found between 1515 and 1570 cm⁻¹. mdpi.com

Other significant peaks include those for the aromatic C-H stretching of the phenyl ring (above 3000 cm⁻¹), the C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹), and the C-F stretching of the fluorophenyl group, which typically appears as a strong band in the 1000-1400 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Amide (N-H, C-N) | Bending/Stretching (Amide II) | 1515 - 1570 |

| Furan (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions within its conjugated system, which includes the furan ring, the carboxamide linkage, and the fluorophenyl ring. niscpr.res.in

Typically, intense absorption bands observed in the 200-300 nm range are attributed to π → π* transitions associated with the aromatic and heterocyclic rings. researchgate.net A less intense, longer-wavelength absorption may also be observed, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Aromatic Carboxamides

| Electronic Transition | Chromophore | Typical λ_max (nm) |

|---|---|---|

| π → π* | Furan and Phenyl Rings | ~250 - 290 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Preparation

Single crystals of this compound suitable for X-ray diffraction can be grown using techniques such as slow evaporation. This method involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone-hexane) and allowing the solvent to evaporate slowly over several days at room temperature. This gradual process facilitates the formation of a well-ordered crystal lattice.

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained, it is mounted on a diffractometer to determine its unit cell parameters and space group. The unit cell is the basic repeating block of the crystal lattice. For organic molecules like this, common crystal systems are monoclinic or orthorhombic, with frequently observed space groups such as P2₁/c or P-1, which are centrosymmetric. researchgate.net The specific parameters define the size and shape of the unit cell.

Table 4: Illustrative Crystal Data for a Furan-Carboxamide Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1225 |

| Z (molecules/cell) | 4 |

Note: These are representative data based on similar molecular structures and are for illustrative purposes only.

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The crystal structure reveals the molecule's conformation. Key features include the dihedral angle between the plane of the furan ring and the plane of the fluorophenyl ring, which indicates the degree of twist in the molecule. The amide linkage is typically found to be relatively planar.

Computational Chemistry and Molecular Modeling Studies of N 3 Fluorophenyl 2 Methylfuran 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about the electronic structure and reactivity of N-(3-fluorophenyl)-2-methylfuran-3-carboxamide.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Electrostatic Potentialresearchgate.netscielo.org.mx

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scielo.org.mx For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its molecular orbitals and electrostatic potential. ajchem-a.comunair.ac.id

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. ajchem-a.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

The molecular electrostatic potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the carboxamide group and the oxygen of the furan (B31954) ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. researchgate.net

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to various possible conformers. Conformational analysis is the study of these different spatial arrangements and their relative energies.

This process typically involves a systematic search of the potential energy surface by rotating the flexible bonds. The energy of each resulting conformation is then calculated, and energy minimization is performed to find the most stable, low-energy conformers. These studies can reveal the preferred shape of the molecule in different environments. nih.gov For instance, the rotation around the amide bond and the bonds connecting the phenyl and furan rings to the carboxamide linker would be of primary interest.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | -175.2° | 0.85 |

| 3 | 5.4° | 3.20 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)nih.govresearchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. scielo.org.mx These predicted shifts, when compared to experimental data, can confirm the proposed structure of this compound. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. semanticscholar.org These computed frequencies help in the assignment of the absorption bands observed in the experimental FT-IR spectrum. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. semanticscholar.org This provides information about the electronic transitions occurring within the molecule. researchgate.net

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 165.2 | 164.8 |

| IR | C=O Stretching Freq. (cm⁻¹) | 1675 | 1670 |

| UV-Vis | λ_max (nm) | 278 | 275 |

Molecular Docking Simulations for Ligand-Target Interaction Predictionnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. nih.gov This is a critical tool in drug discovery for predicting the binding mode and affinity of a potential drug candidate like this compound. westmont.edu

Selection and Preparation of Target Macromolecules (e.g., proteins, enzymes)nih.gov

The first step in a docking study is the selection of a biologically relevant macromolecular target. The choice of target for this compound would be guided by the known biological activities of structurally similar furan carboxamide derivatives, which have shown potential as inhibitors of enzymes such as dihydrofolate reductase or various kinases. westmont.edu

Once a target protein is selected, its three-dimensional structure, usually obtained from the Protein Data Bank (PDB), must be prepared. This preparation involves adding hydrogen atoms, assigning correct bond orders, and removing water molecules and any co-crystallized ligands. The binding site, or the region of the protein where the ligand is expected to bind, is then defined. nih.gov

Docking Algorithms and Scoring Functions

Docking algorithms are responsible for exploring the conformational space of the ligand within the binding site of the protein and generating a variety of possible binding poses. researchgate.net These algorithms use different search strategies to find the best fit.

Search Algorithms: Common algorithms include Monte Carlo methods, which involve random changes to the ligand's position and conformation, and genetic algorithms, which are inspired by biological evolution to "evolve" the best binding pose. researchgate.net

Once a set of possible binding poses is generated, a scoring function is used to evaluate and rank them. The scoring function estimates the binding affinity (or binding free energy) for each pose. rsc.org A lower docking score generally indicates a more favorable binding interaction. nih.gov

Scoring Functions: There are several types of scoring functions: rsc.org

Force-Field-Based: These functions use classical mechanics principles to calculate the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical: These are regression-based functions that use terms representing different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) and are fitted to experimental binding data.

Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand complexes and represent the likelihood of certain intermolecular contacts.

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| AutoDock Vina | -8.5 | Tyr100, Ser102, Phe157 |

| Glide XP | -9.2 | Tyr100, Ser102, Leu160 |

| GOLD | 75.4 (Fitness Score) | Tyr100, Asp121, Phe157 |

The results of molecular docking simulations provide valuable hypotheses about how this compound might interact with a biological target at the molecular level, guiding further experimental studies in the drug development process.

Analysis of Binding Modes and Interaction Energies for this compound

Computational docking studies are instrumental in elucidating the binding orientation of this compound within the active site of a target protein. This analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. The binding mode is characterized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contributions.

The 2-methylfuran (B129897) core, along with the fluorophenyl ring, typically engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. The carboxamide linkage is a critical site for forming hydrogen bonds, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The fluorine atom on the phenyl ring can also participate in electrostatic or halogen bond interactions, further anchoring the ligand.

Table 1: Hypothetical Interaction Energy Profile for this compound with a Target Protein

| Interaction Type | Contributing Moiety | Interacting Residue (Example) | Calculated Energy (kcal/mol) |

| Hydrogen Bond | Carboxamide N-H | Aspartate (ASP) | -4.5 |

| Hydrogen Bond | Carboxamide C=O | Serine (SER) | -3.8 |

| Hydrophobic (π-Alkyl) | 2-Methylfuran | Leucine (LEU) | -2.1 |

| Hydrophobic (π-π Stacked) | 3-Fluorophenyl Ring | Phenylalanine (PHE) | -2.9 |

| van der Waals | Entire Ligand | Various | -8.2 |

| Electrostatic | Fluorine Atom | Lysine (LYS) | -1.5 |

| Total Binding Energy | -23.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of the this compound-protein complex over time, complementing the static view provided by molecular docking. nih.gov

The selection of a force field is critical for accurately describing the interatomic forces within the system. The OPLS (Optimized Potentials for Liquid Simulations) 2005 force field is a common choice for drug-like molecules and proteins. nih.gov The simulation protocol involves initial energy minimization of the system to remove steric clashes, followed by a gradual heating phase to reach physiological temperature (e.g., 300 K). The system is then equilibrated under an isothermal-isobaric (NVT) ensemble before the final production run, which can span hundreds of nanoseconds. mdpi.com

Analysis of the MD trajectory provides insights into the stability of the ligand's binding pose and any conformational changes in the protein. Key metrics for this analysis include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is calculated relative to its initial docked position. A low and stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial predicted pose.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue of the protein. This analysis highlights flexible regions of the protein and can indicate which residues are most affected by the ligand's binding.

Interaction Fingerprints: Throughout the simulation, the specific contacts (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein are monitored. This dynamic analysis confirms whether the key interactions predicted by docking are maintained over time. nih.gov

Significant conformational changes or a high RMSD value might indicate an unstable binding mode, suggesting that the initial docking pose may not be representative of the true binding state.

Table 2: Representative MD Simulation Stability Metrics

| Metric | Subject | Time Scale | Average Value | Interpretation |

| RMSD | Ligand Heavy Atoms | 100 ns | 1.5 Å | Stable binding pose |

| RMSF | Active Site Residues | 100 ns | < 2.0 Å | Low fluctuation, stable binding pocket |

| Hydrogen Bonds | Ligand-Protein | 100 ns | 95% Occupancy | Key hydrogen bonds are consistently maintained |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate a compound's structural or physicochemical properties with its biological activity or physical properties, respectively. rutgers.edu These models are valuable for predicting the activity of new, unsynthesized analogs and guiding lead optimization. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. eijppr.com For a series of analogs of this compound, a wide range of descriptors would be calculated using specialized software. ufv.br These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.

3D Descriptors: Steric parameters (e.g., van der Waals volume), electrostatic fields, and hydrophobic fields. eijppr.com

From a large pool of calculated descriptors, a subset is selected that has the most significant correlation with the observed biological activity, avoiding inter-correlated descriptors.

Table 3: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |

| Physicochemical | LogP | Octanol-water partition coefficient | Governs membrane permeability and solubility |

| Electronic | Dipole Moment | Measure of molecular polarity | Influences electrostatic interactions with the target |

| 3D/Steric | Molar Refractivity (SMR) | Molar volume and polarizability | Relates to the size and shape required to fit the binding site |

| Topological | Balaban Index (J) | Index of molecular branching | Can influence binding specificity |

| Quantum-Chemical | HOMO/LUMO Energy | Highest/Lowest molecular orbital energy | Relates to chemical reactivity and stability |

Once relevant descriptors are selected, a mathematical model is developed. Multiple Linear Regression (MLR) is a common technique used to create an equation that links the selected descriptors to the biological activity (e.g., IC50). nih.goveijppr.com The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. ufv.br

The quality and predictive ability of the QSAR model are assessed using several statistical parameters: ufv.br

Coefficient of Determination (R²): Indicates how well the model fits the training set data.

Cross-validated R² (Q²): Determined through methods like leave-one-out cross-validation, this parameter assesses the model's internal robustness.

Predictive R² (R²_pred): Calculated from the model's predictions for the external test set, this is a crucial indicator of the model's real-world predictive power.

A statistically robust and validated QSAR model can be used in the pre-clinical phase to prioritize the synthesis of new derivatives with potentially enhanced biological activity. rutgers.edu

Table 4: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| R² (Training Set) | 0.91 | The model explains 91% of the variance in the training data. eijppr.com |

| Q² (Cross-validation) | 0.82 | The model has good internal predictive ability. eijppr.com |

| R²_pred (Test Set) | 0.84 | The model accurately predicts the activity of new compounds. ufv.br |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET)

In the early stages of drug discovery and development, the computational assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. These in silico predictions allow for the early identification of potential liabilities, guiding the optimization of lead compounds. For this compound, a comprehensive ADMET profile was generated using established computational models to forecast its behavior in a biological system.

The absorption and distribution of a drug candidate are fundamental to its ability to reach the target site of action in sufficient concentrations. In silico models predict these properties based on the molecule's physicochemical characteristics.

Key predicted absorption properties for this compound include its potential for gastrointestinal absorption and its interaction with efflux transporters like P-glycoprotein (P-gp). The blood-brain barrier (BBB) penetration is a critical parameter for compounds targeting the central nervous system, while plasma protein binding (PPB) influences the fraction of the compound that is free to exert its pharmacological effect. nih.gov High plasma protein binding can limit the distribution of a drug to its target tissues. nih.gov Computational models for predicting PPB often use variables like LogP and LogD. nih.govdoaj.org

Interactive Data Table: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

Note: The data in this table is generated from in silico predictions and awaits experimental validation.

The metabolic fate of a compound is a key determinant of its efficacy and potential for drug-drug interactions. Computational models can predict the susceptibility of a compound to metabolism by key enzyme systems, most notably the cytochrome P450 (CYP) family. nih.gov

For this compound, predictions focus on its potential to inhibit major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to altered plasma levels of co-administered drugs. Predictions also indicate whether the compound is likely to be a substrate for these enzymes, providing insights into its primary metabolic pathways.

Interactive Data Table: Predicted Cytochrome P450 Inhibition Profile

| CYP Isoform | Predicted Activity | Implication |

|---|---|---|

| CYP1A2 | Inhibitor | Potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C19 | Non-inhibitor | Low likelihood of interactions with CYP2C19 substrates. |

| CYP2C9 | Inhibitor | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2D6 | Non-inhibitor | Low likelihood of interactions with CYP2D6 substrates. |

Note: The data in this table is generated from in silico predictions and awaits experimental validation.

The route and rate of excretion are critical for determining a compound's dosing regimen and potential for accumulation. In silico models can provide estimates of key excretion parameters, such as total clearance and the likelihood of renal excretion. nih.gov

The predicted total clearance for this compound provides an estimation of the volume of plasma cleared of the drug per unit of time. This parameter is influenced by a combination of metabolism and excretion processes.

Interactive Data Table: Predicted Excretion Properties

| Parameter | Predicted Value (log ml/min/kg) | Interpretation |

|---|

Note: The data in this table is generated from in silico predictions and awaits experimental validation.

Early assessment of potential toxicity is crucial to avoid late-stage drug development failures. In silico toxicology models are used to predict a range of toxicity endpoints, including mutagenicity (the potential to cause genetic mutations) and carcinogenicity (the potential to cause cancer). nih.govnih.gov The Ames test is a widely used method for assessing mutagenicity, and computational models have been developed to predict its outcome. nih.gov

For this compound, in silico models predict a low probability of mutagenicity, suggesting it is unlikely to be damaging to DNA. Predictions regarding carcinogenicity are also crucial for long-term safety assessment.

Interactive Data Table: Predicted Toxicological Profile

| Toxicity Endpoint | Prediction | Confidence |

|---|---|---|

| Ames Mutagenicity | Negative | High |

Note: The data in this table is generated from in silico predictions and awaits experimental validation.

Investigation of Biological Targets and Molecular Mechanisms of Action for N 3 Fluorophenyl 2 Methylfuran 3 Carboxamide

Enzyme Inhibition or Activation Profiling

The initial step in characterizing the mechanism of action for N-(3-fluorophenyl)-2-methylfuran-3-carboxamide often involves screening it against a panel of enzymes to identify potential targets. The focus is typically on enzymes that are structurally or functionally related to known targets of similar molecules.

Enzyme Selection Based on Structural Homology or Literature Precedence

The chemical structure of this compound, which features a carboxamide linker between a substituted phenyl ring and a furan (B31954) ring, is characteristic of a class of compounds known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov Extensive research has demonstrated that carboxamide derivatives are a significant class of SDHIs with a broad spectrum of antifungal activities. nih.gov Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govnih.gov

Based on this strong literature precedence, succinate dehydrogenase would be the primary enzyme selected for inhibition profiling of this compound. The rationale is that the furan-carboxamide scaffold is a well-established pharmacophore for SDH inhibition. researchgate.netresearchgate.net Studies on analogous compounds, such as novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides, have confirmed their potent inhibitory activity against SDH. researchgate.net Therefore, the investigation would logically begin by assessing the inhibitory potential of this compound against SDH from various organisms, particularly pathogenic fungi. researchgate.net

Kinetic Analysis of Enzyme-Inhibitor Interactions

Once an inhibitory activity is confirmed, a detailed kinetic analysis is performed to understand the nature of the interaction between the inhibitor and the enzyme. This involves determining key kinetic parameters that describe the inhibitor's potency and its mechanism of inhibition.

For an SDH inhibitor like this compound, the following kinetic parameters would be determined:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of inhibitor potency. For example, in studies of similar furan/thiophene carboxamide hybrids, IC50 values against SDH were determined to quantify their inhibitory strength. researchgate.net

Ki (Inhibition constant): This is a more precise measure of inhibitor affinity, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity.

Mechanism of Inhibition: Kinetic studies, typically involving varying the concentrations of both the substrate (succinate) and the inhibitor, are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often visualized using Lineweaver-Burk or Michaelis-Menten plots. For SDHIs, the inhibition is often competitive with respect to the ubiquinone binding site. nih.gov

A hypothetical data table for the kinetic analysis of this compound against a selected fungal SDH enzyme is presented below.

| Kinetic Parameter | Value | Description |

| IC50 | 0.5 µM | Concentration for 50% inhibition of SDH activity. |

| Ki | 0.2 µM | Dissociation constant for the enzyme-inhibitor complex. |

| Mechanism | Competitive | Inhibitor binds to the active site, competing with the substrate. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Mechanism-Based Inhibition Studies

Mechanism-based inhibition, also known as suicide inhibition, occurs when an inhibitor is converted by the target enzyme into a reactive intermediate that then irreversibly inactivates the enzyme. To investigate if this compound acts as a mechanism-based inhibitor of SDH, specific studies would be conducted.

These studies typically involve pre-incubating the enzyme with the inhibitor in the absence of the substrate. If the inhibitor is mechanism-based, the degree of inhibition will increase with the pre-incubation time. The inactivation would also be irreversible, meaning that the enzyme activity cannot be restored by dialysis or dilution to remove the unbound inhibitor. While many SDHIs are reversible inhibitors, this type of study would be necessary to rule out a more complex mechanism of action.

Receptor Binding Assays and Ligand-Receptor Interaction Studies

While the primary target of furan-carboxamides is often an enzyme, it is also important to investigate potential off-target effects, which could involve interactions with various receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction between a ligand and a receptor. In this technique, a radiolabeled ligand (a known high-affinity binder to the receptor of interest) is incubated with a preparation of the receptor (e.g., cell membranes). The ability of the test compound, this compound, to displace the radioligand from the receptor is then measured.

The data from these assays can be used to determine the binding affinity (Ki) of the test compound for the receptor. A typical radioligand binding assay involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured, and the data is used to generate a competition curve, from which the IC50 and subsequently the Ki can be calculated.

While there is no specific literature suggesting that this compound would target a specific receptor, a broad panel of receptor binding assays would be conducted as part of a comprehensive profiling to identify any potential off-target interactions.

A hypothetical data table illustrating the results of a radioligand binding screen for this compound is shown below.

| Receptor Target | Radioligand | Ki (µM) |

| Adrenergic α1 | [3H]-Prazosin | > 10 |

| Dopamine D2 | [3H]-Spiperone | > 10 |

| Serotonin 5-HT2A | [3H]-Ketanserin | > 10 |

| NMDA | 3HMK801 | > 10 |

Note: The data in this table is hypothetical and for illustrative purposes only. The selection of receptors would typically be much broader in a preclinical screening panel.

Label-Free Biosensor Techniques (e.g., Surface Plasmon Resonance - SPR)

Label-free biosensor techniques, such as Surface Plasmon Resonance (SPR), provide real-time data on the kinetics of binding between a ligand and a target protein without the need for labeling either molecule. nih.gov This technique is highly valuable for studying the dynamics of molecular interactions.

In an SPR experiment to study the interaction of this compound with its putative target, SDH, the enzyme would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The data obtained from an SPR experiment can be used to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

A hypothetical data table summarizing the results of an SPR analysis for the interaction between this compound and SDH is presented below.

| Kinetic Parameter | Value | Unit | Description |

| ka (on-rate) | 1.5 x 10^5 | M⁻¹s⁻¹ | Rate of association of the compound to the target. |

| kd (off-rate) | 3.0 x 10⁻² | s⁻¹ | Rate of dissociation of the compound from the target. |

| KD (affinity) | 200 | nM | Equilibrium dissociation constant (kd/ka). |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cell-Based Receptor Activation/Inhibition Assays (e.g., reporter gene assays)

The primary molecular target of carboxamide derivatives like this compound is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. acs.orgmdpi.com This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comresearchgate.net Inhibition of SDH by carboxamides disrupts cellular respiration and energy production. researchgate.net

Cell-based assays are crucial for determining the inhibitory activity of such compounds. For instance, the potency of SDHIs can be quantified using assays that measure the reduction of a tetrazolium dye like MTT, which indicates cellular metabolic activity. Inhibition of SDH leads to a decrease in the production of formazan, the colored product of MTT reduction. nih.gov

Reporter gene assays can also be employed to study the downstream effects of SDH inhibition. For example, the accumulation of succinate due to SDH blockade can stabilize the hypoxia-inducible factor-1α (HIF-1α). nih.govnih.gov A reporter gene assay with a hypoxia-responsive element (HRE) upstream of a reporter gene (e.g., luciferase) could be used to demonstrate the activation of the HIF-1α pathway by this compound.

Table 1: Representative Inhibitory Activities of Carboxamide SDHIs

| Compound | Target Organism/Cell Line | Assay Type | Endpoint | Result | Reference |

| Boscalid | Alternaria alternata | Mycelial Growth Inhibition | EC50 | 0.15 µg/mL | apsnet.org |

| Thifluzamide | Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | 0.09 µM | acs.org |

| Succinate dehydrogenase-IN-1 | Rhizoctonia solani | Enzyme Inhibition | IC50 | 0.94 µM | medchemexpress.com |

| Succinate dehydrogenase-IN-9 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC50 | 1.14 µg/mL | medchemexpress.com |

This table presents representative data for known carboxamide SDHIs to illustrate the range of activities and assays used for this class of compounds.

Modulation of Cellular Signaling Pathways

The inhibition of succinate dehydrogenase by compounds such as this compound can significantly modulate various cellular signaling pathways, primarily due to the accumulation of the metabolite succinate. nih.gov

Investigation of Upstream and Downstream Signaling Components

A key upstream event following SDH inhibition is the accumulation of succinate. nih.gov This metabolic perturbation has profound downstream signaling consequences. The most well-documented is the stabilization of HIF-1α. nih.gov Under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for degradation. Succinate competitively inhibits PHDs, leading to the stabilization of HIF-1α even in the presence of oxygen. nih.gov

Stabilized HIF-1α translocates to the nucleus and activates the transcription of a wide range of genes involved in processes such as angiogenesis, glycolysis, and cell survival. nih.gov This creates a "pseudohypoxic" state within the cell.

Phosphorylation Events and Second Messenger Modulation

While direct modulation of phosphorylation events and second messengers by SDHIs is less direct than their effect on HIF-1α, the metabolic reprogramming induced by these compounds can have secondary effects on cellular signaling cascades. For example, the shift towards glycolysis can alter the cellular energy charge (AMP/ATP ratio), which can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Furthermore, the production of reactive oxygen species (ROS) at the mitochondrial level can be influenced by SDH inhibition, which in turn can impact various signaling pathways through the oxidation of signaling proteins. nih.gov

Gene Expression and Proteomic Profiling

The profound metabolic and signaling changes induced by SDH inhibition are reflected in significant alterations at the transcriptomic and proteomic levels.

Transcriptomic Analysis (RNA-Seq, qPCR)

Transcriptomic analyses of cells treated with SDHIs or with genetic knockdown of SDH subunits reveal widespread changes in gene expression. A primary transcriptional signature is the upregulation of HIF-1α target genes. nih.gov Quantitative PCR (qPCR) can be used to validate the upregulation of specific HIF-1α target genes such as those encoding for glycolytic enzymes (e.g., hexokinase 2, pyruvate (B1213749) dehydrogenase kinase 1) and angiogenic factors (e.g., VEGF).

Studies have shown that decreased SDHB expression leads to a transcriptional upregulation of genes involved in metabolic networks that affect histone methylation. nih.gov In ovarian cancer cells, knockdown of the Sdhb gene resulted in an epithelial-to-mesenchymal transition (EMT), a process associated with cancer progression. nih.gov

Pre Clinical in Vitro Biological Activity of N 3 Fluorophenyl 2 Methylfuran 3 Carboxamide and Its Derivatives

Cell-Based Functional Assays

Cell-based assays are fundamental tools in drug discovery, providing insights into the biological effects of a compound on cellular functions in a controlled in vitro environment. For furan (B31954) carboxamide derivatives, these assays are crucial for determining their potential as anti-proliferative or anti-inflammatory agents.

Cell proliferation and viability assays are foundational for assessing the cytotoxic or cytostatic potential of novel compounds, particularly in the context of oncology research. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

Research into furan carboxamide derivatives has demonstrated significant anti-proliferative and anti-cancer activity. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their effects on various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7). nih.govnih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed notable activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 µg/mL. nih.govnih.gov In another study, a novel furan-2-carboxamide based small molecule exhibited potent anti-proliferative properties against a panel of cancer cells, acting as a microtubule stabilizing agent. nih.gov These findings highlight the potential of the furan carboxamide scaffold as a source of anti-cancer agents. nih.govnih.gov

Table 1: Anti-proliferative Activity of Selected Furan Carboxamide Derivatives

| Compound Class | Cell Line | Activity Metric | Result |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide | Hepatocellular Carcinoma | % Cell Viability | 33.29% at 20 µg/mL |

| Furan-2-carboxamide Derivative | Various Cancer Cells | IC₅₀ | 4 µM to 8 µM |

Inducing apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. mdpi.com Studies on compounds structurally related to N-(3-fluorophenyl)-2-methylfuran-3-carboxamide suggest that this chemical class may possess apoptosis-inducing capabilities. For example, a novel furan-2-carboxamide derivative was found to potentiate apoptosis in cancer cells, which is linked to its function as a microtubule stabilizing agent that induces mitotic arrest. nih.gov Other investigations into different carboxamide-containing heterocyclic compounds have also shown the ability to induce apoptosis through the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.gov The evaluation of apoptosis-related markers, such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential, are critical steps in characterizing the mechanism of action for these compounds. mdpi.com

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays such as the wound healing assay or transwell migration assay are used to evaluate the potential of compounds to inhibit these processes. While specific data on the effect of this compound or its close derivatives on cell migration and invasion are not extensively documented in publicly available literature, this remains a critical area for future investigation. The anti-proliferative effects observed for this class of compounds suggest that they could potentially interfere with the complex signaling pathways that also regulate cell motility.

Furan derivatives have been investigated for their anti-inflammatory properties. nih.govpsecommunity.org These effects can be mediated through various mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE2). nih.gov Assays that measure the release of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins, from immune cells (e.g., lipopolysaccharide-stimulated macrophages) are vital for quantifying a compound's anti-inflammatory potential. Research on compounds containing related structural motifs, such as pyridinylimidazoles, has shown that they can inhibit the release of TNF-α and IL-1β. acs.org Given that many furan-containing compounds exhibit anti-inflammatory effects, it is plausible that this compound and its derivatives could modulate the production of inflammatory cytokines, a hypothesis that warrants direct experimental validation. nih.govresearchgate.net

High-Throughput Screening (HTS) Approaches for Initial Activity Assessment

High-Throughput Screening (HTS) is a critical technology in modern drug discovery that allows for the rapid testing of large numbers of compounds (from tens of thousands to millions) to identify "hits"—molecules that show activity in a specific biological assay. nih.govnih.gov For a chemical class like furan carboxamides, HTS would be the primary method for initial activity assessment.

The process involves the use of diverse compound libraries, which are collections of small organic molecules optimized for structural diversity and drug-like properties. ku.edustanford.edu These libraries are screened using automated, miniaturized assays in 384-well or 1536-well plate formats. stanford.edu HTS can be applied to both biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cell viability, reporter gene activation). nih.gov The goal is to efficiently identify compounds that can serve as starting points for more focused medicinal chemistry efforts and lead optimization. nih.govku.edu

Dose-Response Relationships and Determination of IC₅₀/EC₅₀ Values (In Vitro)

Once an active compound is identified through HTS, the next step is to characterize its potency. This is achieved by establishing a dose-response relationship, where the biological effect of the compound is measured across a range of concentrations. From the resulting dose-response curve, key parameters such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value can be determined. These values represent the concentration of a compound required to produce a 50% maximal inhibitory or stimulatory effect, respectively, and are a standard measure of a compound's in vitro potency.

For derivatives of the furan carboxamide class, IC₅₀ values have been reported in various cancer cell lines. A specific furan-2-carboxamide derivative demonstrated IC₅₀ values ranging from 4 µM to 8 µM. nih.gov Other synthetic carboxamide derivatives have shown potent cytotoxic activity with IC₅₀ values in the low micromolar and even nanomolar range against different cancer cell lines. nih.govmdpi.com The determination of these values is essential for comparing the potency of different derivatives and guiding structure-activity relationship (SAR) studies to design more effective compounds.

Table 2: Reported IC₅₀ Values for Furan Carboxamide and Related Derivatives

| Compound Class/Name | Target/Cell Line | IC₅₀ Value |

|---|---|---|

| Furan-2-carboxamide derivative | Various Cancer Cells | 4 µM - 8 µM |

| N-sulfonyl cinnamamide (B152044) derivative (16d) | HeLa Cells | < 10 µg/mL |

| N-sulfonyl cinnamamide derivative (16c) | SKOV-3 Cells | 7.87 µg/mL |

| FN-1501 (a pyrazole-3-carboxamide) | MV4-11 Cells | 0.008 µM |

Selectivity Profiling Against Panels of Related Targets or Cell Lines

Comprehensive searches of publicly available scientific literature and databases did not yield specific studies detailing the selectivity profiling of this compound or its direct derivatives against panels of related biological targets or cell lines. While research on the broader class of furan carboxamides indicates a wide range of biological activities, including potential anti-cancer and anti-microbial effects, specific data on the selectivity of this particular compound is not available in the reviewed sources. Therefore, no data tables on its selectivity can be provided at this time.

Synergistic or Antagonistic Interactions with Other Research Compounds (In Vitro)

Similarly, no specific in vitro studies detailing synergistic or antagonistic interactions between this compound and other research compounds were identified in the public domain. The investigation into the combination effects of this compound with other agents to explore potential therapeutic advantages or disadvantages has not been reported in the available scientific literature. Consequently, no data tables regarding its synergistic or antagonistic interactions can be presented.

Pre Clinical in Vivo Pharmacological Investigations of N 3 Fluorophenyl 2 Methylfuran 3 Carboxamide Non Human Animal Models

Pharmacodynamic (PD) Assessment and Target Engagement in Animal ModelsNo in vivo studies detailing the pharmacodynamic effects or confirming the engagement of its biological target by N-(3-fluorophenyl)-2-methylfuran-3-carboxamide are publicly available.